molecular formula C17H18N2O5 B2451803 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE CAS No. 1448030-80-5

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE

Cat. No.: B2451803
CAS No.: 1448030-80-5
M. Wt: 330.34
InChI Key: YQHJZSYATMYJFA-UHFFFAOYSA-N
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Description

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE is a synthetic organic compound that features a benzofuran moiety, a hydroxypropyl group, and a pyrrolidinyl acetamide structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Introduction of the Hydroxypropyl Group: This step might involve the reaction of the benzofuran intermediate with an epoxide or a halohydrin under basic conditions.

    Formation of the Pyrrolidinyl Acetamide: This can be synthesized by reacting a suitable amine with a dicarboxylic acid derivative, followed by cyclization to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyrrolidinone ring can be reduced to form a pyrrolidine derivative.

    Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.

    Industry: Used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE depends on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE: shares structural similarities with other benzofuran derivatives and pyrrolidinyl acetamides.

    Benzofuran Derivatives: Compounds like 2-(benzofuran-2-yl)ethanol and 2-(benzofuran-2-yl)acetic acid.

    Pyrrolidinyl Acetamides: Compounds such as N-(2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide.

Uniqueness

The unique combination of the benzofuran moiety, hydroxypropyl group, and pyrrolidinyl acetamide structure in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c20-12(14-9-11-3-1-2-4-13(11)24-14)7-8-18-15(21)10-19-16(22)5-6-17(19)23/h1-4,9,12,20H,5-8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHJZSYATMYJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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